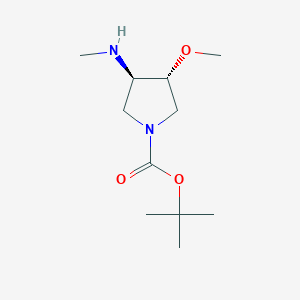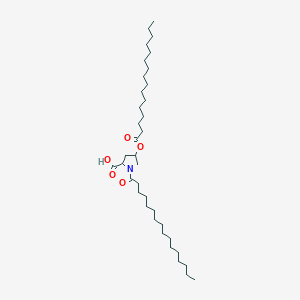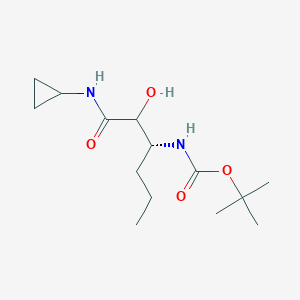
2,4,6,8-Decatetraenoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6,8-Decatetraenoic acid is an organic compound with the molecular formula C10H12O2. It is characterized by the presence of four conjugated double bonds within its ten-carbon chain, making it a polyunsaturated fatty acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8-Decatetraenoic acid typically involves the use of specific starting materials and catalysts. One common method involves the condensation of vicinal dicarbonyl compounds with urea or methylurea, catalyzed by heteropolyoxometalates such as Keggin-type H3PW12O40 . The reaction conditions are environmentally benign and simple, making this method efficient for laboratory-scale synthesis.
Industrial Production Methods
Industrial production of 2,4,6,8-Decatetraenoic acid may involve more scalable and cost-effective methods. For instance, the chlorination of 2,4-diamino-6-hydroxypyrimidine under the action of phosphorus oxychloride, followed by quenching with alcohols and neutralization with ammonia water, is a method used for related compounds
Chemical Reactions Analysis
Types of Reactions
2,4,6,8-Decatetraenoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and properties.
Substitution: The double bonds in 2,4,6,8-Decatetraenoic acid can participate in substitution reactions, where atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and various halogens for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce saturated fatty acids. Substitution reactions can introduce different functional groups into the molecule, creating a variety of derivatives .
Scientific Research Applications
2,4,6,8-Decatetraenoic acid has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of polyunsaturated fatty acids and their reactions.
Biology: Research on its biological activity and interactions with enzymes and other biomolecules is ongoing.
Medicine: Potential therapeutic applications are being explored, particularly in the context of lipid metabolism and related diseases.
Industry: It is used in the synthesis of specialized materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism by which 2,4,6,8-Decatetraenoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it can interact with enzymes involved in lipid metabolism, influencing their activity and the overall metabolic pathways. The compound’s structure allows it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Decadienal: A related compound with two double bonds, known for its role in lipid oxidation and flavor development in foods.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds have similar structural features and are studied for their antiproliferative activity.
Uniqueness
2,4,6,8-Decatetraenoic acid is unique due to its four conjugated double bonds, which confer distinct chemical and physical properties. This structural feature makes it particularly interesting for research in various scientific fields, as it can undergo a wide range of chemical reactions and interact with different biological targets .
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
deca-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C10H12O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H,1H3,(H,11,12) |
InChI Key |
XJMGDZBZBKBSLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC=CC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methyl-2,9-diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B14113269.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14113275.png)
![N-{2-[4-(aminomethyl)piperidin-1-yl]ethyl}methanesulfonamide](/img/structure/B14113278.png)

![disodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B14113290.png)

![5,5-dimethyl-3-[(6-methylpyridin-2-yl)amino]cyclohex-2-en-1-one](/img/structure/B14113306.png)
![1H-Pyrazolo[3,4-b]pyridine-4-carboxaMide, 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1,2-dihydro-4,6-diMethyl-2-oxo-3-pyridinyl)Methyl]-1-(1-Methylethyl)-](/img/structure/B14113308.png)
![11-(4,6-Di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl)-12-phenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B14113315.png)
![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B14113332.png)
![2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride](/img/structure/B14113333.png)
